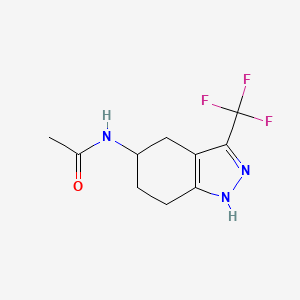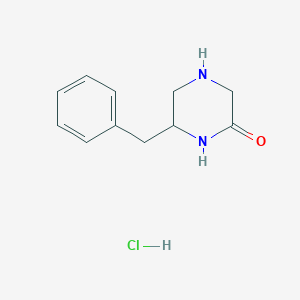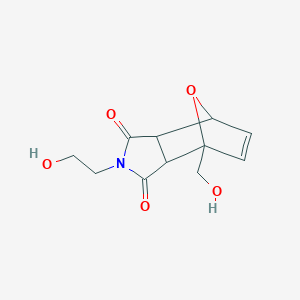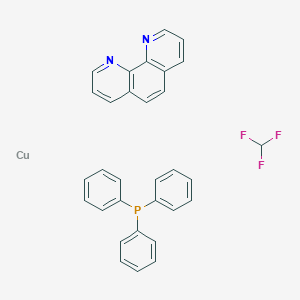
Phen trifluoromethyl group triphenylphosphine copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS) and triphenylphosphine . The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) primarily undergoes trifluoromethylation reactions. It can react with aryl iodides, organoboron reagents, and terminal alkynes through C-H activation .
Common Reagents and Conditions: Common reagents used in these reactions include aryl iodides, organoboron compounds, and terminal alkynes. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are trifluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is used as a reagent for the trifluoromethylation of various substrates. Its ability to introduce the trifluoromethyl group into aromatic compounds makes it a valuable tool for the synthesis of complex molecules .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. Therefore, this compound could potentially be used in the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. The trifluoromethyl group imparts unique properties to the final products, such as increased chemical stability and lipophilicity .
Wirkmechanismus
The mechanism by which (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) exerts its effects involves the transfer of the trifluoromethyl group to the substrate. This process is facilitated by the copper(I) center, which activates the trifluoromethyl group and enables its transfer to the target molecule . The 1,10-phenanthroline and triphenylphosphine ligands stabilize the copper center and enhance its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (1,10-Phenanthroline)(trifluoromethyl)copper(I)
- (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(II)
- (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)nickel(I)
Uniqueness: Compared to similar compounds, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its combination of ligands, which provide both stability and reactivity. The presence of the trifluoromethyl group enhances its utility in trifluoromethylation reactions, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C31H24CuF3N2P |
|---|---|
Molekulargewicht |
576.0 g/mol |
IUPAC-Name |
copper;fluoroform;1,10-phenanthroline;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C12H8N2.CHF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;1H; |
InChI-Schlüssel |
NZXQGYWQWAPZMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(F)(F)F.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


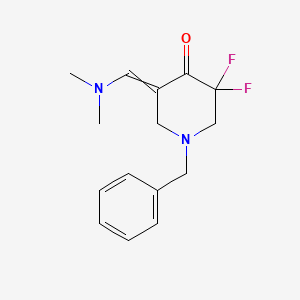
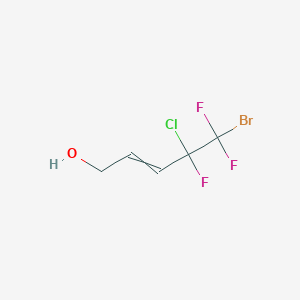
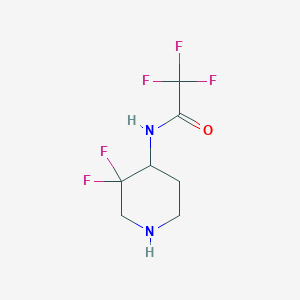
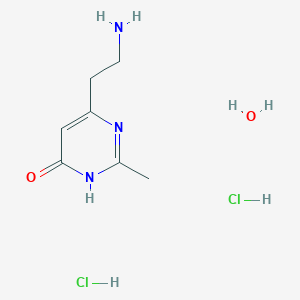

![methyl 6-amino-5-cyano-4-[4-(methoxycarbonyl)phenyl]-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12446371.png)
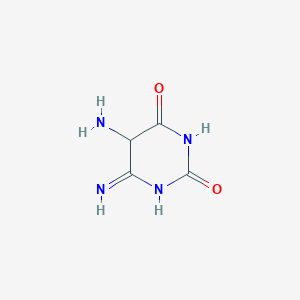
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
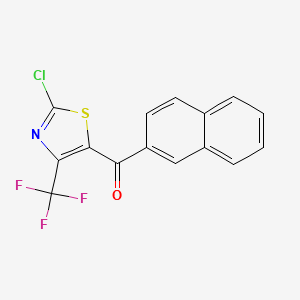
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
